molecular formula C12H7BrS B1267965 4-Bromodibenzothiophene CAS No. 97511-05-2

4-Bromodibenzothiophene

Cat. No. B1267965
CAS RN: 97511-05-2
M. Wt: 263.15 g/mol
InChI Key: GJXAVNQWIVUQOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzothiophenes, including derivatives such as 4-Bromodibenzothiophene, often involves lithiation reactions, leading to various substituted compounds (Katritzky & Perumal, 1990). For instance, the synthesis of 4-arylpyrazole-decorated dibenzothiophenes showcases a method involving the treatment of dibromodibenzothiophene under specific conditions to achieve the target molecules (Panda et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Bromodibenzothiophene derivatives and related compounds has been extensively studied using various analytical techniques. For example, the molecular structure, FT-IR, and NBO analysis of certain dibenzothiophene derivatives provide detailed insights into their structural and electronic properties (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Dibenzothiophenes undergo various chemical reactions, including substitution, lithiation, and coupling reactions, to form a wide range of derivatives with diverse properties. The reaction pathways and product distribution are significantly influenced by the substituents on the dibenzothiophene core (Campaigne, Hewitt, & Ashby, 1969).

Physical Properties Analysis

The physical properties of 4-Bromodibenzothiophene and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in material science and organic synthesis. These properties are often determined experimentally and are critical for the design of new materials and compounds.

Chemical Properties Analysis

The chemical properties of 4-Bromodibenzothiophene, including its reactivity, stability, and interaction with other molecules, are essential for its use in chemical synthesis and the development of pharmaceuticals and materials. Studies on the electropolymerization and photophysical properties of dibenzothiophene derivatives highlight the versatility and potential applications of these compounds (Wang et al., 2019).

Scientific Research Applications

Organic Semiconductors and Optoelectronic Devices

  • Methods of Application or Experimental Procedures : In one study, researchers synthesized unsubstituted 4,4′-bibenzo[c]thiophene (4,4′-BBT) and its silyl-substituted derivatives with one or two tert-butyldimethylsilyl groups on each thiophene ring . The characterization of these compounds was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

  • Results or Outcomes : The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT < 1,1′-Si-4,4′-BBT < 1,1′,3,3′-Si-4,4′-BBT . The fluorescence quantum yields of 4,4′-BBT, 1,1′-Si-4,4′-BBT, and 1,1′,3,3′-Si-4,4′-BBT in toluene are 0.41, 0.41, and 0.36, respectively . In the solid state, 1,1′-Si-4,4′-BBT and 1,1′,3,3′-Si-4,4′-BBT show relatively high fluorescence quantum yields values of 0.22 and 0.25, respectively, whereas 4,4′-BBT exhibits poor solid-state fluorescence properties .

Intramolecular Triplet-Triplet Energy Transfer

  • Methods of Application or Experimental Procedures : The researchers incorporated (bromo)dibenzofuran or (bromo)dibenzothiophene into carbazole, which boosted the intersystem crossing and provided an intramolecular triplet-state bridge to offer a near quantitative exothermic triplet-triplet energy transfer to repopulate the lowest triplet-state of carbazole .

  • Results or Outcomes : The generation and transfer of triplet excitons within a single molecule was revealed by low-temperature spectra, energy level, and lifetime investigations . This strategy will enable the development of efficient phosphorescent materials for potential high-tech applications .

Therapeutic Applications

  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures in therapeutic applications would depend on the specific disease scenario and would typically involve drug design and synthesis, biological testing, and clinical trials .

  • Results or Outcomes : The specific results or outcomes would also depend on the specific disease scenario and the results of the biological testing and clinical trials .

Copper-Catalyzed Ullmann Type Reaction

  • Methods of Application or Experimental Procedures : The researchers synthesized new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines . The use of inexpensive catalysts, aqueous ammonia as the convenient source of ammonia and ligand free, makes this protocol environmentally and economically favorable for the synthesis of these compounds .

  • Results or Outcomes : The researchers reported a successful synthesis of a primary amine of several polycyclic aromatic compounds through copper (I)-catalyzed Ullmann C−N coupling . This work provides an efficient synthetic method for these compounds .

α-Bromination Reaction on Acetophenone Derivatives

  • Methods of Application or Experimental Procedures : In one study, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers . The specific methods of application or experimental procedures would depend on the specific experiment and would typically involve the synthesis of the starting material, the bromination reaction, and subsequent analysis .

  • Results or Outcomes : The specific results or outcomes would also depend on the specific experiment and the results of the bromination reaction and subsequent analysis .

Safety And Hazards

4-Bromodibenzothiophene should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

4-bromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXAVNQWIVUQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332505
Record name 4-Bromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromodibenzothiophene

CAS RN

97511-05-2
Record name 4-Bromodibenzothiophene
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Record name 4-Bromodibenzothiophene
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Record name 4-Bromodibenzothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Gilman, DL Esmay - Journal of the American Chemical Society, 1954 - ACS Publications
… 4-bromodibenzothiophene-odioxide was achieved readily by the oxidation of 4bromodibenzothiophene … (33.6%) of crude 4-bromodibenzothiophene melting at 70-73. Fractional …
Number of citations: 10 pubs.acs.org
H Gilman, S Avakian - Journal of the American Chemical Society, 1946 - ACS Publications
… This compound has been prepared in 25% yield by the Biicherer reaction, and in 35% yield by animation of 4-bromodibenzothiophene.7 The following directions describe its …
Number of citations: 27 pubs.acs.org
H Gilman, TH Cook, JA Hogg, J Swiss… - Journal of the …, 1954 - ACS Publications
… 4-bromodibenzothiophene-odioxide was achieved readily by the oxidation of 4bromodibenzothiophene … Experimental2 4-Bromodibenzothiophene.—To a stirred solution of 27.6 g. (0.15…
Number of citations: 6 pubs.acs.org
H Gilman, DL Esmay - Journal of the American Chemical Society, 1954 - ACS Publications
… (33.6%) of crude 4-bromodibenzothiophene melting at 70-73. Fractional crystallization from ethanol and diluted ethanol with simultaneous digestion with Norit-A gave 8.4 g. (21.3%) of …
Number of citations: 7 pubs.acs.org
SH Alelaiwi, JR McKee - ACS omega, 2021 - ACS Publications
… The amination of 4-bromodibenzothiophene 1b afforded the desired product 3ba in 71% yield after 48 h with a slight increase of temperature and copper loading. Also, 2,8 …
Number of citations: 6 pubs.acs.org
S Chen, Y Wu, Y Zhao, D Fang - RSC Advances, 2015 - pubs.rsc.org
… was recrystallized from an n-hexane/CH 2 Cl 2 solution to give the 4-bromodibenzothiophene. Then, 4-bromodibenzothiophene (2.46 g, 10 mmol) was dissolved in 30 mL THF, and …
Number of citations: 41 pubs.rsc.org
H Gilman, AL Jacoby - The Journal of Organic Chemistry, 1938 - ACS Publications
… pure 4-bromodibenzothiophene. The free base was obtained by treatment with aqueous ammonia, and purification was effected by treating a hot methanol solution with Norite and a …
Number of citations: 237 pubs.acs.org
H Kudo, RN Castle, ML Lee - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… Lithiation of 1 followed by bromine at 5 produced 4-bromodibenzothiophene (16) [35] in 34… This compound was synthesized from 4-bromodibenzothiophene (16) (2 g, 0.0076 mole), …
Number of citations: 24 onlinelibrary.wiley.com
H Gilman, DL Esmay - Journal of the American Chemical Society, 1952 - ACS Publications
… This compound has been prepared previously19 by the Bucherer reaction, by animation of 4-bromodibenzothiophene, and by the reaction of 4dibenzothienyllithium with a-…
Number of citations: 85 pubs.acs.org
S Xu, K Nishimura, K Saito, K Hirano, M Miura - Chemical Science, 2022 - pubs.rsc.org
… For example, 6-bromoquinoline, 4-bromodibenzofuran, and 4-bromodibenzothiophene underwent the C–C coupling to give the highly π-extended frameworks (4ak–am) without any …
Number of citations: 8 pubs.rsc.org

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